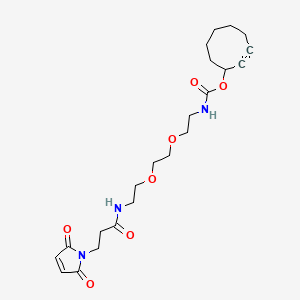

SCO-PEG2-Maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H31N3O7 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

cyclooct-2-yn-1-yl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C22H31N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h8-9,18H,1-4,6,10-17H2,(H,23,26)(H,24,29) |

InChI Key |

QIUCIYGBCCFIDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC(CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCO-PEG2-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the heterobifunctional crosslinker, SCO-PEG2-Maleimide. This reagent is instrumental in the field of bioconjugation, enabling the precise and efficient linkage of two distinct molecular entities. This guide will delve into the dual reaction chemistries inherent to this linker, provide detailed experimental protocols, present quantitative data for reaction kinetics and stability, and visualize the key pathways and workflows.

Core Principles: Dual Reactivity for Sequential Bioconjugation

This compound is a powerful tool in bioconjugation due to its possession of two distinct and selectively reactive functional groups: a strained cyclooctyne (SCO, specifically an azadibenzocyclooctyne) and a maleimide. These groups react with high specificity towards azides and thiols, respectively, allowing for a controlled, stepwise conjugation process. The polyethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SCO moiety participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a bioorthogonal "click chemistry" reaction that proceeds efficiently without the need for a cytotoxic copper catalyst. The high ring strain of the cyclooctyne significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage. This reaction is highly selective, as neither the strained alkyne nor the azide will typically react with other functional groups found in biological systems.

Thiol-Maleimide Michael Addition

The maleimide group reacts with thiol (sulfhydryl) groups, most commonly found in cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.

Quantitative Data

The efficiency and stability of the conjugations mediated by this compound are critical for the development of robust bioconjugates. The following tables summarize key quantitative data for the SPAAC and thiol-maleimide reactions.

| Parameter | Value | Conditions | Significance |

| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | Varies with specific azide and solvent | Indicates a fast reaction rate suitable for in vitro and in vivo applications. |

| Temperature | 4 - 37 °C | Physiological conditions | Reaction proceeds efficiently at biologically relevant temperatures. |

| pH | 4 - 10 | Wide range | Reaction is not highly sensitive to pH, providing flexibility in experimental design. |

| Catalyst | None required | Bioorthogonal | Avoids cytotoxicity associated with copper catalysts. |

| Parameter | Value | Conditions | Significance |

| Optimal pH | 6.5 - 7.5 | PBS, Tris, or HEPES buffer | Maximizes selectivity for thiols over other nucleophiles like amines. |

| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | 10-20 fold molar excess of maleimide | High efficiency of conjugation can be achieved under mild conditions. |

| Half-life of N-alkyl Thiosuccinimide (Hydrolysis) | ~27 hours | pH 7.4, 37°C | The formed thioether bond can undergo hydrolysis of the succinimide ring, leading to a more stable product that is resistant to the retro-Michael reaction.[1] |

| Retro-Michael Reaction | Half-lives of 3.1 to 258 hours | Dependent on N-substituents and thiol pKa | The thioether bond can be reversible, especially in the presence of other thiols. The rate is influenced by the chemical environment.[2] |

Experimental Protocols

A key application of this compound is the sequential conjugation of two different molecules, for example, a protein to another protein or a small molecule. The significant difference in reaction kinetics between the thiol-maleimide and SPAAC reactions allows for a controlled, two-step process. The thiol-maleimide reaction is generally faster and should be performed first.

Step 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to the maleimide moiety of this compound.

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5 (degassed and thiol-free)

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column

Procedure:

-

Prepare the Thiol-Containing Protein: Dissolve the protein in the conjugation buffer. If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Perform the Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing molecule to the SCO moiety of the purified conjugate from Step 1.

Materials:

-

Purified SCO-functionalized protein from Step 1

-

Azide-containing molecule

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare the Azide-Containing Molecule: Dissolve the azide-containing molecule in the reaction buffer.

-

Perform the Conjugation Reaction: Add a 1.5-5 fold molar excess of the azide-containing molecule to the solution of the SCO-functionalized protein.

-

Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted azide-containing molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.

References

An In-Depth Technical Guide to SCO-PEG2-Maleimide: Structure, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, the strategic design of bioconjugates is paramount for advancing targeted therapies and diagnostic agents. SCO-PEG2-Maleimide is a heterobifunctional crosslinker that offers precise covalent modification of biomolecules. This guide provides a comprehensive overview of its structure, a plausible synthetic route, and detailed protocols for its application in bioconjugation.

Core Structure and Functionality

This compound is a molecule meticulously designed for bioorthogonal and thiol-specific ligations. Its structure consists of three key functional components:

-

Sydnone-constrained Cyclooctyne (SCO): This strained alkyne moiety is at the forefront of copper-free click chemistry. It reacts selectively with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling the linking of molecules in complex biological environments without the need for a cytotoxic copper catalyst.

-

Two-unit Polyethylene Glycol (PEG2) spacer: The short, hydrophilic PEG linker enhances the solubility of the molecule in aqueous buffers, a critical feature for biological applications. It also provides spatial separation between the conjugated molecules, which can help to preserve their native conformation and function.

-

Maleimide group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction proceeds efficiently at physiological pH to form a stable thioether bond.

The full chemical name for this compound is Cyclooct-2-yn-1-yl [2-[2-[2-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy]ethoxy]ethyl]carbamate.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2141976-23-8 | [1][2] |

| Molecular Formula | C22H31N3O7 | [1] |

| Molecular Weight | 449.5 g/mol | |

| Purity | >95% (HPLC) | |

| Appearance | White to light yellow powder/crystal | |

| Storage | Dry, cool, and dark conditions; -20°C recommended |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

This proposed protocol is based on general laboratory procedures for the synthesis of related bifunctional crosslinkers.

Step 1: Synthesis of Boc-NH-PEG2-Maleamic Acid

-

Dissolve commercially available Boc-NH-PEG2-NH2 in a suitable aprotic solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add maleic anhydride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude maleamic acid.

Step 2: Cyclization to form Boc-NH-PEG2-Maleimide

-

Dissolve the crude maleamic acid in acetic anhydride.

-

Add a catalytic amount of a mild base, such as sodium acetate or triethylamine.

-

Heat the mixture to 60-80°C and stir for 1-2 hours.

-

Monitor the formation of the maleimide by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and precipitate the product by adding cold diethyl ether.

-

Collect the solid by filtration and wash with cold ether. Dry the product under vacuum.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected PEG-maleimide in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

-

Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.

Step 4: Synthesis of this compound

-

In a separate flask, dissolve cyclooctynol in anhydrous DCM and cool to 0°C.

-

Under an inert atmosphere, add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine or diisopropylethylamine) to form the cyclooctynyl chloroformate in situ.

-

In another flask, dissolve the deprotected H2N-PEG2-Maleimide from Step 3 in anhydrous DCM and add a non-nucleophilic base.

-

Slowly add the solution of the activated cyclooctynol to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1% HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Bioconjugation to Thiol-Containing Molecules

The following is a general protocol for the conjugation of this compound to a protein containing cysteine residues. This protocol should be optimized for each specific application.

Materials Required

-

Thiol-containing protein (e.g., antibody, peptide)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. Buffers should be degassed to minimize oxidation of thiols.

-

Anhydrous DMSO or DMF to prepare a stock solution of the maleimide reagent.

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced. DTT should be avoided as it contains a thiol group.

-

Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.

Procedure

-

Prepare the Protein Solution: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the Conjugate: Remove the excess, unreacted this compound and any byproducts by SEC or dialysis. The choice of purification method will depend on the scale of the reaction and the properties of the protein conjugate.

The following diagram illustrates the workflow for a typical bioconjugation experiment.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in various advanced applications:

-

Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach a cytotoxic drug to a monoclonal antibody via a cysteine residue, while the SCO group allows for the subsequent attachment of an imaging agent or another payload through copper-free click chemistry.

-

Targeted Drug Delivery: The PEG linker enhances the pharmacokinetic properties of the resulting conjugate, and the dual functionalities allow for the construction of complex, targeted drug delivery systems.

-

Development of Probes and Diagnostics: this compound can be used to link proteins to surfaces or to fluorescent dyes and other reporter molecules for use in diagnostic assays and cellular imaging.

References

The Strategic Role of the PEG Spacer in SCO-PEG2-Maleimide: A Technical Guide for Advanced Bioconjugation

For Immediate Release

In the intricate landscape of modern drug development and scientific research, the precise and stable linkage of molecules is paramount. The heterobifunctional linker, SCO-PEG2-Maleimide, has emerged as a critical tool for creating complex bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and targeted therapies. This technical guide provides an in-depth exploration of the core component of this linker: the polyethylene glycol (PEG) spacer. We will delve into its physicochemical properties, its role in sophisticated bioconjugation strategies, and provide detailed experimental protocols for its application.

Core Concepts: Understanding the this compound Linker

This compound is a versatile chemical entity featuring three key components:

-

A cyclooctyne (SCO) group: This strained alkyne facilitates copper-free click chemistry, a bioorthogonal reaction that allows for the highly specific and efficient conjugation to azide-containing molecules, even in complex biological environments.

-

A maleimide group: This moiety readily and selectively reacts with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form stable thioether bonds.

-

A discrete PEG2 spacer: This central polyethylene glycol chain, consisting of two ethylene glycol units, physically separates the cyclooctyne and maleimide reactive groups.

The strategic placement of the PEG2 spacer is not merely for separation; it imparts crucial properties to the linker and the resulting bioconjugate, significantly influencing its behavior and efficacy.

The Pivotal Functions of the PEG2 Spacer

The PEG2 spacer plays a multifaceted role in optimizing bioconjugation reactions and enhancing the properties of the final conjugate.

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads and fluorescent dyes are hydrophobic, leading to challenges with aggregation and solubility in aqueous biological systems. The incorporation of the hydrophilic PEG spacer increases the overall water solubility of the linker and the subsequent conjugate, mitigating aggregation and facilitating easier handling and administration.[1]

Reduced Steric Hindrance

The defined length of the PEG2 spacer provides critical spatial separation between the two conjugated molecules. This separation minimizes steric hindrance, ensuring that the biological activity of each component is preserved. For instance, in an antibody-drug conjugate, the spacer prevents the cytotoxic drug from interfering with the antigen-binding site of the antibody.

Improved Pharmacokinetics

The hydrophilic nature of the PEG spacer can influence the pharmacokinetic profile of the bioconjugate. By increasing hydrophilicity, the PEG spacer can potentially lead to a longer circulation half-life and altered biodistribution, which can result in improved drug exposure at the target site.

Defined and Controlled Linkage

Unlike polydisperse PEG linkers, this compound contains a discrete PEG chain of a defined length. This homogeneity ensures uniformity in the final bioconjugate population, leading to more predictable and reproducible pharmacological properties.

Quantitative Data and Physicochemical Properties

A clear understanding of the quantitative aspects of this compound is essential for designing and optimizing conjugation strategies.

| Property | Value | Source |

| Molecular Weight | 449.5 g/mol | [2][3][4] |

| Chemical Formula | C22H31N3O7 | [4] |

| CAS Number | 2141976-23-8 | |

| Purity | >95% (HPLC) | |

| Appearance | White to light yellow powder/crystal | |

| Storage Conditions | 2-8°C, Refrigerator, Dry, Cool and Dark | |

| Estimated Spacer Arm Length | ~20 Å | |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocols

The dual reactivity of this compound allows for a sequential, tripartite conjugation, enabling the connection of three distinct molecular entities. Below are detailed protocols for this advanced application.

General Considerations

-

Reaction Buffers: For the maleimide-thiol conjugation, use a sulfhydryl-free buffer at a pH of 6.5-7.5, such as phosphate-buffered saline (PBS), Tris, or HEPES. For the copper-free click chemistry reaction, a variety of aqueous buffers can be used.

-

Reduction of Disulfides: If conjugating to a protein with disulfide bonds, these may need to be reduced to generate free thiols. A 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used, followed by incubation at room temperature for 20-30 minutes.

-

Solvent for Linker: Dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF immediately before use.

Protocol 1: Sequential Tripartite Conjugation

This protocol describes the sequential conjugation of a thiol-containing molecule (Molecule A), followed by an azide-containing molecule (Molecule C) to a central biomolecule (Molecule B) using this compound.

Step 1: Conjugation of this compound to a Thiol-Containing Molecule (Molecule A)

-

Preparation of Molecule A: Dissolve the thiol-containing molecule (e.g., a peptide or small molecule) in a degassed reaction buffer (pH 6.5-7.5) to a final concentration of 1-10 mg/mL.

-

Preparation of Linker: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the solution of Molecule A.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

-

Purification: Remove the excess, unreacted linker using size-exclusion chromatography (e.g., a desalting column) or dialysis. The product of this step is Molecule A conjugated to the SCO-PEG2 portion of the linker (Molecule A-PEG2-SCO).

Step 2: Conjugation of Molecule A-PEG2-SCO to an Azide-Containing Molecule (Molecule B)

-

Preparation of Molecule B: Dissolve the azide-containing molecule (e.g., a modified protein or oligonucleotide) in a suitable reaction buffer.

-

Copper-Free Click Reaction: Add the purified Molecule A-PEG2-SCO from Step 1 to the solution of Molecule B. The molar ratio should be optimized but a 1.5- to 5-fold molar excess of Molecule A-PEG2-SCO is a good starting point.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the final tripartite conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove any unreacted components.

Characterization of the Final Conjugate

The final tripartite conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final conjugate and confirm the successful addition of both Molecule A and Molecule B.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the central molecule after conjugation.

-

HPLC/FPLC: High-performance liquid chromatography or fast protein liquid chromatography can be used to assess the purity of the final conjugate and to separate it from any unreacted starting materials.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the tripartite conjugation process.

Caption: Sequential tripartite bioconjugation workflow.

Stability Considerations

The stability of the maleimide-thiol linkage is a critical factor for in vivo applications. The thioether bond formed is generally stable; however, it can be susceptible to a retro-Michael reaction, leading to deconjugation. This process can be influenced by the local environment and the presence of other thiols. The succinimide ring of the maleimide can also undergo hydrolysis, which can impact the stability of the conjugate. The triazole linkage formed via the copper-free click chemistry is highly stable under physiological conditions.

Conclusion

The PEG2 spacer in this compound is a critical design element that significantly enhances the utility of this powerful heterobifunctional linker. Its ability to improve solubility, reduce steric hindrance, and provide a defined linkage distance makes it an invaluable tool for researchers and drug development professionals. By understanding the core principles of its function and following detailed experimental protocols, scientists can effectively leverage this compound to construct novel and complex bioconjugates for a wide range of applications, from targeted drug delivery to advanced molecular imaging.

References

An In-depth Technical Guide to SCO-PEG2-Maleimide for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the demand for highly efficient, specific, and biocompatible ligation chemistries is paramount. Copper-free click chemistry, a bioorthogonal reaction, has emerged as a powerful tool, allowing for the covalent modification of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. At the heart of this technology are strained cyclooctynes, which react rapidly with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC).

This technical guide focuses on a key heterobifunctional linker, SCO-PEG2-Maleimide . This molecule incorporates a bicyclo[6.1.0]nonyne (also known as a cyclooctyne, SCO, or BCN) moiety for copper-free click chemistry and a maleimide group for traditional thiol-reactive conjugation. The short polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules. This unique combination of reactive groups makes this compound a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

Core Properties of this compound

This compound is a chemical reagent designed for dual-functionalization strategies. Its structure allows for the sequential or simultaneous conjugation of two different molecules.

| Property | Description |

| Molecular Formula | C₂₂H₃₁N₃O₇ |

| Molecular Weight | 449.50 g/mol |

| CAS Number | 2141976-23-8 |

| SCO (BCN) Group | Reacts with azides via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is bioorthogonal and proceeds efficiently under physiological conditions. |

| Maleimide Group | Reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. |

| PEG2 Spacer | A short, hydrophilic diethylene glycol spacer that increases the solubility of the linker and the resulting conjugate in aqueous buffers. It also provides a defined distance between the two conjugated molecules. |

Reaction Kinetics and Stability

The utility of this compound is defined by the kinetics and stability of its two key reactions: the strain-promoted azide-alkyne cycloaddition (SPAAC) and the maleimide-thiol Michael addition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The SCO (BCN) moiety of the linker undergoes a [3+2] cycloaddition with an azide. The rate of this reaction is a critical factor for its application in biological systems, where low concentrations and short reaction times are often necessary. The second-order rate constant (k₂) is a measure of the intrinsic reactivity.

The reactivity of the BCN group is significantly influenced by the electronic properties of the azide. Electron-deficient aryl azides react much faster with aliphatic cyclooctynes like BCN.[1][2] This is attributed to an inverse-electron-demand mechanism.[1]

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Bicyclo[6.1.0]non-4-yne (BCN) with Various Azides

| Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |

| Benzyl Azide | ~0.06 - 0.1 | Room Temperature | [3] |

| 2-Azidoethanol | 0.19 - 0.21 | 20 °C, Aqueous | [4] |

| p-Nitrophenylazide | 1.4 | Not specified | |

| Electron-Deficient Aryl Azides | 2.0 - 2.9 | Not specified |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Maleimide-Thiol Conjugation and Stability

The maleimide group reacts with free thiols via a Michael addition to form a stable thioether bond. This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5. However, the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.

To mitigate this instability, two main phenomena are relevant:

-

Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.

-

Stabilization Strategies: Novel maleimide derivatives have been developed to promote rapid hydrolysis or other stabilizing intramolecular reactions after conjugation.

Table 2: Stability of Maleimide-Thiol Conjugates

| Condition | Stability Observation | Reference(s) |

| Incubation in PBS | <5% decrease in mono-PEGylated product after 7 days at 37°C. | |

| Incubation with 1 mM Glutathione | ~70% of maleimide-PEG conjugate remained intact after 7 days at 37°C. |

Experimental Protocols

The following are generalized protocols for utilizing the dual functionality of this compound. Optimization will be required for specific applications.

Protocol 1: Sequential Dual Labeling of a Protein

This protocol describes the labeling of a protein with two different molecules: one bearing an azide and the other a thiol.

Materials:

-

Protein of interest containing an accessible cysteine residue

-

Azide-functionalized molecule (e.g., a fluorescent dye, biotin, or small molecule drug)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 5-10 mM EDTA

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if cysteine reduction is needed

-

Quenching reagent: L-cysteine or N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

Step 1: Maleimide-Thiol Conjugation

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL. If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide. Remove excess TCEP using a desalting column.

-

Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.

-

Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer back to the Reaction Buffer.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Azide Molecule Preparation: Dissolve the azide-functionalized molecule in a compatible solvent to a stock concentration of 10 mM.

-

Conjugation: Add a 5- to 10-fold molar excess of the azide-functionalized molecule to the purified SCO-labeled protein from Step 1.

-

Incubation: Incubate the reaction for 2-12 hours at room temperature, protected from light if using a fluorescent dye. The reaction time will depend on the concentration of reactants and the specific azide used.

-

Final Purification: Purify the final dual-labeled protein conjugate using SEC to remove any unreacted azide molecule.

-

Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Assembly of a Targeted Nanoparticle

This protocol outlines the construction of a targeted nanoparticle where a targeting ligand (with a thiol) and a payload (with an azide) are attached to a nanoparticle surface functionalized with this compound.

Materials:

-

Nanoparticles with a surface chemistry amenable to modification (e.g., amine-functionalized)

-

This compound

-

Targeting ligand with a free thiol group (e.g., a cysteine-containing peptide)

-

Azide-functionalized payload (e.g., a cytotoxic drug or imaging agent)

-

Appropriate buffers and solvents

-

Nanoparticle purification method (e.g., centrifugation, tangential flow filtration)

Procedure:

-

Functionalization of Nanoparticles: The surface of the nanoparticles is first functionalized with this compound. The specific chemistry will depend on the nanoparticle's surface groups (e.g., using NHS-ester chemistry to react with amine groups on the nanoparticle to attach the this compound).

-

Purification: The functionalized nanoparticles are purified to remove excess linker.

-

Ligand Conjugation (Maleimide-Thiol Reaction): The thiol-containing targeting ligand is added to the nanoparticle solution and incubated to allow the maleimide-thiol reaction to proceed.

-

Purification: The ligand-conjugated nanoparticles are purified.

-

Payload Conjugation (SPAAC): The azide-functionalized payload is added to the nanoparticle solution and incubated for the SPAAC reaction.

-

Final Purification and Characterization: The final targeted and payload-loaded nanoparticles are purified and characterized for size, zeta potential, drug loading, and targeting ligand density.

Visualizations of Workflows and Pathways

Experimental Workflow for Dual Protein Labeling

The following diagram illustrates the sequential steps involved in labeling a protein with two different functional molecules using this compound.

Caption: Sequential workflow for dual protein labeling using this compound.

Logical Relationship in Antibody-Drug Conjugate (ADC) Assembly

This diagram shows the logical assembly of an antibody-drug conjugate using this compound to link a targeting antibody to a cytotoxic drug.

Caption: Logical assembly of an Antibody-Drug Conjugate (ADC).

Workflow for Targeted Nanoparticle Functionalization

This diagram illustrates a multi-step process for creating a targeted drug delivery nanoparticle.

Caption: Workflow for creating a targeted drug delivery nanoparticle.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the worlds of copper-free click chemistry and traditional thiol-reactive bioconjugation. Its well-defined structure, coupled with the high reactivity and specificity of its terminal groups, makes it an invaluable tool for researchers, scientists, and drug development professionals. The ability to create complex, dual-functionalized biomolecules and nanoparticles with this linker opens up new avenues for the development of next-generation therapeutics, diagnostics, and research tools. Careful consideration of reaction kinetics, stability, and protocol optimization will enable the full potential of this reagent to be realized in a wide range of applications.

References

- 1. BCN-endo-PEG-Maleimide | AxisPharm [axispharm.com]

- 2. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Step Maleimide-Based Dual Functionalization of Protein N-Termini - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioconjugation Applications of SCO-PEG2-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCO-PEG2-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique structure, featuring a strained cyclooctyne (SCO) group for copper-free click chemistry and a maleimide group for selective reaction with thiols, enables the precise and stable linkage of diverse biomolecules. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on antibody-drug conjugates (ADCs), protein labeling, and hydrogel formation. Detailed experimental protocols, quantitative data, and visual representations of workflows and relevant signaling pathways are presented to facilitate its practical implementation in research and drug development.

Introduction to this compound and its Reaction Chemistry

This compound is a versatile crosslinking reagent that facilitates the covalent attachment of molecules to proteins, peptides, and other biomolecules containing free sulfhydryl groups. The maleimide group reacts specifically with thiols (e.g., from cysteine residues) via a Michael addition reaction to form a stable thioether bond.[1][2] This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5).[3] The SCO group on the other end of the linker allows for subsequent conjugation to an azide-containing molecule through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

The general reaction scheme for the maleimide-thiol conjugation is as follows:

Caption: Reaction of a thiol-containing biomolecule with this compound.

Core Applications of this compound

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] Maleimide-containing linkers are widely used to attach the drug payload to the antibody. The process typically involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide moiety of the linker-drug construct.

Experimental Workflow for ADC Formation:

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Targeting Signaling Pathways with ADCs:

ADCs are designed to target specific antigens on the surface of cancer cells, leading to the internalization of the ADC and the release of the cytotoxic payload, which can then interfere with critical cellular signaling pathways. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer.

Caption: Simplified HER2 signaling pathway and its inhibition by an anti-HER2 ADC.

Protein Labeling

This compound is an excellent reagent for labeling proteins with various tags, such as fluorescent dyes, biotin, or other reporter molecules, for applications in immunoassays, fluorescence microscopy, and flow cytometry. The maleimide group allows for site-specific labeling of cysteine residues, which can be naturally occurring or introduced through site-directed mutagenesis.

Experimental Workflow for Protein Labeling:

Caption: General workflow for labeling a protein with a maleimide-functionalized tag.

Hydrogel Formation

PEG-maleimide hydrogels are formed through the Michael-type addition reaction between multi-arm PEG-maleimide and thiol-containing crosslinkers. These hydrogels are widely used in tissue engineering and regenerative medicine as scaffolds for cell encapsulation and as matrices for the controlled release of therapeutic agents. The gelation process is typically rapid and occurs under physiological conditions, making it suitable for in-situ applications.

Logical Relationship in Hydrogel Formation:

Caption: Logical relationship of factors influencing PEG-maleimide hydrogel properties.

Quantitative Data

The following tables summarize key quantitative parameters related to maleimide-thiol bioconjugation. While specific data for this compound is limited in the public domain, the provided data for general maleimide chemistry offers valuable insights into expected performance.

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |

| Maleimide + Cysteine | ~10² - 10³ | pH 7.0, 25°C | |

| N-ethylmaleimide + Cysteine | Reaction completion in < 2 min | Solution | |

| Carbonylacrylic reagent + Thiol | 40.2 | - |

Table 2: Stability of Maleimide-Thiol Conjugates

| Conjugate | Condition | Half-life (t₁/₂) | Reference |

| N-alkyl succinimidyl thioether | pH 7.4, 37°C | ~1 day to several weeks | |

| Ring-opened succinamic acid thioether | pH 7.4, 37°C | > 2 years | |

| N-aminoethyl SITE | pH 7.4, 37°C | ~0.4 hours (hydrolysis) |

Detailed Experimental Protocols

Protocol for Antibody-Drug Conjugation with this compound-Drug

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-drug conjugate

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: N-acetylcysteine

-

Purification column (e.g., Size Exclusion Chromatography - SEC)

-

Reaction buffers (e.g., phosphate buffer, pH 6.5-7.5)

-

Organic co-solvent (e.g., DMSO)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in a degassed reaction buffer.

-

Add a 10-20 fold molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column.

-

-

Conjugation:

-

Dissolve the this compound-drug in a minimal amount of an organic co-solvent like DMSO.

-

Add the dissolved linker-drug to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unreacted linker-drug and quenching reagent.

-

-

Characterization:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Mass Spectrometry (MS) and Hydrophobic Interaction Chromatography (HIC).

-

Protocol for Protein Labeling with a this compound-Fluorophore

Materials:

-

Protein with accessible cysteine residues

-

This compound-fluorophore

-

Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)

-

Optional: TCEP

-

Purification method (e.g., gel filtration, dialysis)

-

DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a degassed reaction buffer at a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

-

Labeling Reaction:

-

Prepare a 10 mM stock solution of the this compound-fluorophore in DMSO or DMF.

-

Add the fluorophore solution to the protein solution to achieve a 10-20 fold molar excess of the dye.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted fluorophore by gel filtration or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.

-

Protocol for Hydrogel Formation

Materials:

-

Multi-arm PEG-Maleimide (e.g., 4-arm PEG-Maleimide)

-

Thiol-containing crosslinker (e.g., Dithiothreitol - DTT)

-

Buffer solution (e.g., PBS, pH 7.4)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a stock solution of the multi-arm PEG-Maleimide in the desired buffer.

-

Prepare a stock solution of the thiol-containing crosslinker in the same buffer.

-

-

Hydrogel Formation:

-

Mix the two precursor solutions in a 1:1 stoichiometric ratio of maleimide to thiol groups.

-

Gently vortex or pipette to ensure thorough mixing.

-

The gelation should occur rapidly, typically within minutes, at room temperature.

-

-

Characterization:

-

The physical properties of the hydrogel, such as swelling ratio, stiffness, and degradation rate, can be characterized using standard techniques.

-

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the creation of well-defined and stable conjugates for a wide range of applications in research and therapeutic development. Its utility in the synthesis of ADCs, the labeling of proteins, and the formation of biocompatible hydrogels underscores its importance in advancing the fields of targeted drug delivery, diagnostics, and regenerative medicine. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this valuable crosslinker in their work. Further optimization of reaction conditions may be necessary depending on the specific biomolecules and applications involved.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of SCO-PEG2-Maleimide in the Advancement of Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker component, which bridges these two entities, is of paramount importance to the safety and efficacy of the ADC. This technical guide provides an in-depth examination of SCO-PEG2-Maleimide, a heterobifunctional linker poised to offer significant advantages in the construction of next-generation ADCs. We will explore its core components, the dual-modality conjugation chemistry it enables, and its potential to create more stable, potent, and precisely engineered therapeutic agents. This guide includes representative data, detailed experimental protocols, and visualizations to aid researchers in harnessing the capabilities of this advanced linker technology.

Introduction to Antibody-Drug Conjugates and the Critical Role of Linker Technology

Antibody-Drug Conjugates are complex immunoconjugates designed to selectively deliver cytotoxic payloads to cancer cells.[1][2] This targeted delivery is achieved by leveraging a monoclonal antibody (mAb) that binds to a tumor-associated antigen.[1] The ADC is then internalized by the cancer cell, and the cytotoxic payload is released, leading to cell death.[2] The linker connecting the antibody and the payload is a critical determinant of the ADC's therapeutic index, influencing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release at the target site.[]

Maleimide-based linkers are widely used in ADC development due to their ability to react with thiol groups on cysteine residues of the antibody, forming a stable thioether bond. The incorporation of polyethylene glycol (PEG) spacers enhances the solubility and pharmacokinetic properties of the ADC. However, traditional maleimide-based linkers can suffer from instability in the bloodstream, leading to premature drug release through a retro-Michael reaction. Advanced linker technologies are continuously being developed to address these limitations and to enable more sophisticated ADC designs.

This compound: A Heterobifunctional Linker for Advanced ADC Construction

This compound is a heterobifunctional linker that integrates three key chemical moieties: a strain-promoted cyclooctyne (SCO), a two-unit polyethylene glycol (PEG2) spacer, and a maleimide group. This unique combination allows for two distinct and orthogonal conjugation reactions, opening up possibilities for creating more complex and precisely controlled ADCs.

-

Maleimide Group: The maleimide group facilitates the well-established conjugation to cysteine residues on the antibody. This reaction is highly efficient and proceeds under mild conditions. The stability of the resulting thiosuccinimide linkage can be enhanced by subsequent hydrolysis of the succinimide ring.

-

PEG2 Spacer: The short polyethylene glycol spacer improves the hydrophilicity of the linker-payload complex, which can enhance solubility and reduce aggregation of the final ADC.

-

Strain-Promoted Cyclooctyne (SCO): The cyclooctyne group is a key component for copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific conjugation of an azide-modified molecule, such as a second payload or a targeting ligand, without interfering with other functional groups on the antibody or the first payload.

The dual functionality of the this compound linker enables the development of ADCs with novel architectures, such as those with two different payloads to overcome drug resistance, or the attachment of imaging agents for diagnostics.

Quantitative Data on ADC Performance with PEG-Maleimide Linkers

While specific quantitative data for ADCs constructed with the this compound linker is not extensively available in the public domain, we can present representative data based on studies of ADCs utilizing similar PEG-maleimide linker technologies. These tables are intended to provide a general understanding of the performance metrics that can be expected.

Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| Linker Type | Molar Excess of Linker-Payload | Reaction Time (hours) | Average DAR | Conjugation Efficiency (%) |

| Maleimide-PEG-Payload | 5 | 2 | 3.8 | >95 |

| Maleimide-PEG-Payload | 10 | 4 | 7.5 | >90 |

DAR is typically determined by hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

Table 2: Representative In Vitro Cytotoxicity Data

| Cell Line | ADC Target | Payload | ADC IC50 (nM) | Free Payload IC50 (nM) |

| SK-BR-3 (HER2+) | HER2 | MMAE | 0.5 | 0.1 |

| BT-474 (HER2+) | HER2 | DM1 | 0.8 | 0.2 |

| MDA-MB-468 (HER2-) | HER2 | MMAE | >1000 | 0.1 |

IC50 values are typically determined using a cell viability assay after 72-96 hours of incubation.

Table 3: Representative Plasma Stability Data

| ADC Linker Type | Incubation Time (days) in Human Plasma | % Intact ADC Remaining |

| Conventional Maleimide-PEG | 1 | 80 |

| Conventional Maleimide-PEG | 7 | 50 |

| Stabilized Maleimide-PEG | 1 | 95 |

| Stabilized Maleimide-PEG | 7 | 85 |

Stability is often assessed by measuring the decrease in average DAR over time using LC-MS.

Table 4: Representative In Vivo Efficacy in Xenograft Models

| Xenograft Model | ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| NCI-N87 (Gastric Cancer) | Anti-HER2-MMAE ADC | 5 | 95 |

| JIMT-1 (Breast Cancer) | Anti-HER2-DM1 ADC | 10 | 88 |

Tumor growth inhibition is measured relative to a vehicle control group.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of an ADC using the this compound linker. Optimization will be required for specific antibodies and payloads.

Protocol for Antibody-Payload Conjugation via Maleimide

This protocol describes the conjugation of a payload-modified this compound linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound-Payload conjugate

-

Dimethyl sulfoxide (DMSO)

-

N-acetylcysteine (NAC)

-

Sephadex G-25 desalting column

-

PBS, pH 7.2

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate for 2 hours at 37°C to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

-

-

Conjugation Reaction:

-

Dissolve the this compound-Payload conjugate in DMSO to a concentration of 10 mM.

-

Add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody. The final concentration of DMSO should be below 10% (v/v).

-

Incubate the reaction for 2 hours at room temperature with gentle agitation.

-

-

Quenching:

-

Add a 20-fold molar excess of NAC to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload and quenching agent.

-

The purified ADC can be stored at 4°C.

-

Protocol for Dual-Payload Conjugation using SPAAC

This protocol outlines the subsequent conjugation of a second, azide-modified payload to the SCO group on the ADC.

Materials:

-

Purified ADC with this compound-Payload 1

-

Azide-modified Payload 2

-

PBS, pH 7.4

Procedure:

-

SPAAC Reaction:

-

Dissolve the azide-modified Payload 2 in DMSO.

-

Add a 5- to 10-fold molar excess of the azide-payload to the purified ADC solution.

-

Incubate for 4-12 hours at room temperature or 37°C.

-

-

Purification:

-

Purify the dual-payload ADC using size-exclusion chromatography to remove the excess azide-payload.

-

Characterize the final product for DAR of both payloads.

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

-

Purity and Aggregation: Assess the purity and extent of aggregation using size-exclusion chromatography (SEC).

-

Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

-

In Vitro Cytotoxicity: Evaluate the potency of the ADC on target-expressing and non-expressing cancer cell lines using a cell viability assay.

-

Plasma Stability: Incubate the ADC in human plasma at 37°C and monitor the change in average DAR over time by LC-MS to assess linker stability.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Dual-Payload ADC Synthesis

Caption: Workflow for synthesizing a dual-payload ADC using this compound.

Signaling Pathway for a Tubulin Inhibitor Payload (e.g., MMAE)

Caption: Downstream effects of a tubulin inhibitor payload like MMAE.

ADC Internalization and Payload Release Pathway

Caption: General mechanism of ADC cellular uptake and payload delivery.

Conclusion

The this compound linker represents a significant advancement in the field of antibody-drug conjugates. Its heterobifunctional nature provides researchers with the tools to construct novel ADCs with enhanced stability, precise drug-to-antibody ratios, and the potential for dual-payload strategies. While further research is needed to fully characterize ADCs built with this specific linker, the principles of its constituent parts—stabilized maleimide chemistry, the benefits of PEGylation, and the versatility of strain-promoted click chemistry—suggest a promising future for its application in developing more effective and safer cancer therapeutics. The protocols and representative data provided in this guide serve as a foundational resource for scientists and drug developers looking to explore the potential of this compound in their ADC programs.

References

An In-depth Technical Guide to the Thiol-Reactive Chemistry of SCO-PEG2-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-reactive chemistry of SCO-PEG2-Maleimide, a heterobifunctional crosslinker. The document details the core reaction mechanism, stability considerations, quantitative data, and detailed experimental protocols relevant to its application in bioconjugation and drug development.

Introduction to this compound

This compound, systematically named Cyclooct-2-yn-1-yl (2-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)ethyl)carbamate, is a versatile crosslinking reagent. It comprises three key functional components:

-

A Maleimide Group : This moiety provides specific reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.

-

A Polyethylene Glycol (PEG) Linker : The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility in aqueous buffers and can reduce aggregation of the conjugated biomolecules.

-

A Cyclooctyne (SCO) Group : This strained alkyne enables copper-free "click chemistry" through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allowing for a secondary, orthogonal conjugation reaction.

This guide focuses on the thiol-reactive chemistry of the maleimide group, which is central to its primary application in bioconjugation.

Core Reaction Mechanism: Thiol-Maleimide Michael Addition

The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction.[1] In this mechanism, the nucleophilic sulfur atom of a thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[1] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1]

The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[2][3] Within this pH range, the thiol group is in equilibrium with its more nucleophilic thiolate anion form, which readily reacts with the maleimide. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, and the rate of hydrolysis of the maleimide ring also increases.

Caption: Thiol-Maleimide Michael Addition Reaction.

Quantitative Data on Thiol-Maleimide Reactions

The efficiency and stability of the thiol-maleimide conjugation are influenced by several factors, including pH, temperature, and the specific reactants. The following tables summarize key quantitative data, generalized from studies on various maleimide-thiol conjugations.

Table 1: pH Dependence of Thiol-Maleimide Reaction Kinetics

| pH Range | Predominant Thiol Form | Reaction Rate with Maleimide | Competing Reactions | Notes |

| < 6.5 | R-SH (protonated) | Very Slow | Low | The reaction is impractically slow for most applications. |

| 6.5 - 7.5 | R-SH ⇌ R-S⁻ (thiolate) | Fast and Selective | Minimal | Optimal range for selective thiol conjugation. |

| > 7.5 | R-S⁻ (thiolate) | Very Fast | Amine reaction, Maleimide hydrolysis | Loss of selectivity and increased hydrolysis of the maleimide group. |

Table 2: Stability of Maleimide-Thiol Conjugates

| Linkage Type | Condition | Half-life / Stability | Reference(s) |

| N-Alkyl Maleimide Adduct (Typical) | In thiol-containing buffer and serum | 35-67% deconjugation after 7 days | |

| N-Aryl Maleimide Adduct | In thiol-containing buffer and serum | <20% deconjugation after 7 days | |

| Hydrolyzed Thiosuccinimide Ring | Physiological conditions | Significantly increased stability, resistant to retro-Michael reaction |

Stability and Side Reactions

While the thioether bond formed is generally stable, the thiosuccinimide ring can undergo two competing reactions in a physiological environment:

-

Retro-Michael Reaction : This is the reverse of the initial conjugation, leading to the dissociation of the thiol from the maleimide. In a thiol-rich environment like the cytoplasm (e.g., high glutathione concentration), this can lead to "thiol exchange," where the conjugated molecule is transferred to other thiols.

-

Hydrolysis : The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This form is resistant to the retro-Michael reaction, effectively locking the conjugate. Strategies to enhance conjugate stability often focus on promoting this hydrolysis.

Caption: Stability Pathways of Maleimide-Thiol Adduct.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a thiol-containing protein, purification of the conjugate, and characterization.

General Workflow for Protein Conjugation

Caption: General Workflow for Protein Conjugation.

Detailed Protocol for Protein Conjugation

Materials:

-

Thiol-containing protein

-

This compound

-

Thiol-free buffer (e.g., 1x PBS, 100 mM HEPES, or 100 mM Tris, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., size-exclusion chromatography column)

-

Quenching reagent (e.g., L-cysteine)

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.

-

Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of free thiols.

-

-

(Optional) Reduction of Disulfide Bonds:

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate for 20-30 minutes at room temperature.

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker over the protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and consume any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and other small molecules using a suitable purification method.

-

Size-exclusion chromatography (SEC) is a common method for separating the larger protein conjugate from smaller, unreacted components.

-

Dialysis or tangential flow filtration can also be used.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band.

-

Mass Spectrometry: Use techniques like ESI-MS or MALDI-TOF to confirm the mass of the conjugate and determine the degree of labeling (number of linker molecules per protein).

-

UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used to determine the degree of labeling.

-

Sequential Conjugation Using the Cyclooctyne Group

The presence of the cyclooctyne (SCO) group on this compound allows for a second, orthogonal conjugation step via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is particularly useful for creating more complex bioconjugates, such as antibody-drug conjugates where the antibody is first linked to the maleimide end, and then a drug molecule with an azide group is "clicked" onto the cyclooctyne end.

Caption: Sequential Conjugation Workflow.

Conclusion

This compound is a powerful heterobifunctional linker that enables the precise and efficient conjugation of thiol-containing biomolecules. A thorough understanding of the thiol-maleimide Michael addition chemistry, including the factors that influence reaction kinetics and the stability of the resulting conjugate, is crucial for its successful application. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to construct well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The orthogonal reactivity of the cyclooctyne group further expands its utility, allowing for the creation of complex, multifunctional biomolecular constructs.

References

The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bioconjugation has emerged as a powerful strategy to enhance the efficacy, safety, and pharmacokinetic profiles of biomolecules. At the heart of this technology lies the linker, a critical component that bridges a biological molecule with another entity, such as a drug, imaging agent, or nanoparticle. Among the diverse array of linkers, polyethylene glycol (PEG) linkers have become indispensable tools, prized for their unique physicochemical properties that address many of the challenges in drug development.[1][] This technical guide provides a comprehensive exploration of the benefits of utilizing PEG linkers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Benefits of PEG Linkers in Bioconjugation

The incorporation of PEG linkers into bioconjugates imparts a range of advantageous properties, primarily stemming from PEG's hydrophilicity, biocompatibility, and flexible structure.[3][4] These benefits collectively contribute to the development of more effective and safer therapeutics.

Enhanced Solubility and Stability

A primary advantage of PEGylation is the significant improvement in the aqueous solubility of hydrophobic drugs and proteins.[5] The repeating ethylene glycol units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the bioconjugate. This hydration layer not only enhances solubility but also contributes to the stability of the conjugate by preventing aggregation and protecting it from enzymatic degradation. This is particularly crucial for antibody-drug conjugates (ADCs), where hydrophobic payloads can otherwise lead to aggregation and rapid clearance from circulation.

Prolonged Circulation Half-Life and Reduced Immunogenicity

PEGylation is a well-established strategy to extend the in vivo circulation time of biotherapeutics. The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, leading to a longer half-life in the bloodstream. This "stealth effect" is further enhanced by the ability of the flexible PEG chain to create a neutral, hydrophilic shield that masks the bioconjugate from the host's immune system. By sterically hindering the interaction with opsonins and phagocytic cells of the reticuloendothelial system, PEG linkers minimize premature clearance. Furthermore, this shielding effect can mask antigenic epitopes on the surface of therapeutic proteins, thereby reducing their immunogenicity and the potential for adverse immune responses.

Improved Pharmacokinetics and Biodistribution

The enhanced stability and prolonged circulation time afforded by PEG linkers directly translate to improved pharmacokinetic (PK) profiles. The increased area under the plasma concentration-time curve (AUC) signifies greater drug exposure, which can lead to improved therapeutic efficacy. For ADCs, this allows for greater accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. Moreover, by mitigating non-specific uptake, PEG linkers can contribute to a wider therapeutic window and reduced off-target toxicity.

Quantitative Impact of PEG Linkers

The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker characteristics on key performance metrics.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| ADC Composition | PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |

| anti-Trop2-mPEG-MMAE | PEG8 | Slower clearance | - | |

| anti-Trop2-mPEG-MMAE | PEG12 | Slower clearance than PEG8 | - | |

| anti-Trop2-mPEG-MMAE | PEG24 | Slower clearance than PEG12 | - | |

| Trastuzumab-DM1 | Linear PEG24 | Faster clearance | - | |

| Trastuzumab-DM1 | Pendant (PEG12)2 | Slower clearance | - |

Table 2: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation

| ADC Composition | PEG Linker Length | HIC Retention Time (min) | Aggregation (%) | Reference |

| anti-Trop2-MMAE | No PEG | Not specified | High | |

| anti-Trop2-MMAE | PEG4 | Shorter than no PEG | Lower than no PEG | |

| anti-Trop2-MMAE | PEG8 | Shorter than PEG4 | Lower than PEG4 | |

| anti-Trop2-MMAE | PEG12 | Shorter than PEG8 | Lower than PEG8 |

Table 3: Influence of PEG Linker Architecture on Hydrodynamic Radius

| Protein | PEG Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |

| Human Serum Albumin (HSA) | Unmodified | - | 3.5 | |

| HSA | Linear | 20 | 6.1 | |

| HSA | Branched | 20 | 6.4 | |

| α-lactalbumin | Linear | 20 | Not specified | |

| α-lactalbumin | Branched | 20 | No significant difference from linear |

Table 4: Enhancement of Drug Solubility by PEGylation

| Drug | PEG Polymer | Fold Increase in Solubility | Reference |

| Gliclazide | PEG 6000 (18% w/v) | 4.04 | |

| Carvedilol | PEG 4000 (1:4 ratio) | 5.08 | |

| Celecoxib | PEG 6000 | Significant enhancement |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of PEGylated bioconjugates. The following are representative protocols for key experiments.

Protocol 1: NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to the lysine residues of an antibody.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS ester reagent

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Antibody Preparation: Prepare the antibody in an amine-free buffer such as PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), perform buffer exchange into PBS.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated antibody from unreacted PEG and quenching buffer components using Size-Exclusion Chromatography (SEC).

-

Characterization: Analyze the purified PEGylated antibody using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Purification and Analysis by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique for purifying PEGylated proteins and analyzing their aggregation state.

Materials:

-

Purified PEGylated antibody solution

-

SEC column with an appropriate molecular weight fractionation range

-

SEC running buffer (e.g., PBS)

-

HPLC or FPLC system with a UV detector

Procedure:

-

System Equilibration: Equilibrate the SEC column with the running buffer until a stable baseline is achieved.

-

Sample Injection: Inject the purified PEGylated antibody solution onto the column.

-

Elution and Detection: Elute the sample with the running buffer at a constant flow rate. Monitor the elution profile by measuring the absorbance at 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the monomeric PEGylated antibody peak, separating it from high molecular weight aggregates and low molecular weight impurities.

-

Data Analysis: Analyze the chromatogram to determine the percentage of monomer, aggregate, and fragment. The retention time can be used to estimate the hydrodynamic radius of the conjugate.

Protocol 3: In Vitro Stability Assay

This assay assesses the stability of the bioconjugate in a biologically relevant matrix.

Materials:

-

PEGylated bioconjugate

-

Human or mouse plasma (or whole blood)

-

Incubator at 37°C

-

Analytical method to quantify the intact conjugate (e.g., LC-MS)

Procedure:

-

Incubation: Incubate the PEGylated bioconjugate in the plasma or whole blood at a defined concentration at 37°C.

-

Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Sample Processing: Process the samples to stop any further degradation and to prepare them for analysis (e.g., protein precipitation or affinity capture).

-

Quantification: Analyze the samples using a validated analytical method to determine the concentration of the intact bioconjugate at each time point.

-

Data Analysis: Plot the concentration of the intact bioconjugate versus time to determine its stability profile and calculate its in vitro half-life. A study found a better correlation between in vitro and in vivo stability when using whole blood compared to plasma.

Protocol 4: Pharmacokinetic Study in Mice

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a PEGylated bioconjugate.

Materials:

-

PEGylated bioconjugate

-

Female BALB/c mice (or other appropriate strain)

-

Dosing and blood collection equipment

-

Analytical method for quantifying the bioconjugate in plasma

Procedure:

-

Dosing: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of mice.

-

Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, and 168 hr) via an appropriate method (e.g., retro-orbital or tail vein).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance, volume of distribution, half-life, and AUC.

Visualizing Key Concepts and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to visualize concepts central to the use of PEG linkers in bioconjugation.